ビス(1-メチル-1H-イミダゾール-2-イル)メタノン

概要

説明

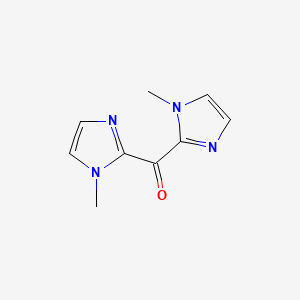

“Bis(1-methyl-1H-imidazol-2-yl)methanone” is a chemical compound with the molecular formula C9H12N4 . It is a solid substance at room temperature . It is also known by its IUPAC name, 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazole .

Molecular Structure Analysis

The molecular structure of “Bis(1-methyl-1H-imidazol-2-yl)methanone” is characterized by its molecular formula C9H12N4 . The InChI code for this compound is 1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3 .Physical and Chemical Properties Analysis

“Bis(1-methyl-1H-imidazol-2-yl)methanone” is a solid substance at room temperature . It has a molecular weight of 176.22 .科学的研究の応用

医薬品合成

ビス(1-メチル-1H-イミダゾール-2-イル)メタノンは、様々な医薬品化合物の合成における前駆体として役立ちます。そのイミダゾール環は、生物学的な分子の基本的な構成要素に似ているため、多くの薬物の中心構造となっています。 例えば、それはMycobacterium tuberculosisに対する抗結核活性を有する化合物の合成に使用されます .

抗菌剤

ビス(1-メチル-1H-イミダゾール-2-イル)メタノンのイミダゾール部分は、その抗菌作用で知られています。 それは、抗菌、抗真菌、抗原虫活性を示す薬物の構造に組み込まれており、新しい抗菌療法の開発に役立ちます .

癌研究

ビス(1-メチル-1H-イミダゾール-2-イル)メタノンを含むイミダゾール誘導体は、その潜在的な抗腫瘍作用について研究されています。 それらは、様々な癌細胞株における細胞増殖を阻害し、アポトーシスを誘導する能力について研究されており、新規抗癌剤の開発に貢献しています .

化学センシング

この化合物は、水性サンプル中のFe (II)に対して非常に選択的な比色指示薬として利用されます。 鉄イオンに選択的に結合する能力により、生物学的および環境サンプル中の鉄の検出と定量に使用することができます .

酵素阻害

酵素阻害剤の研究では、酵素の活性部位と相互作用する能力があるため、イミダゾール誘導体がしばしば使用されます。 ビス(1-メチル-1H-イミダゾール-2-イル)メタノンは、疾患プロセスに関与する特定の酵素を標的とする阻害剤の設計に使用できます .

プロトンポンプ阻害剤

イミダゾール環は、オメプラゾールやパンタプラゾールなどのプロトンポンプ阻害剤の構造における重要な成分です。 ビス(1-メチル-1H-イミダゾール-2-イル)メタノンの誘導体は、胃酸の産生を効果的に減少させることができる新しい薬物を開発するために合成することができます .

抗炎症剤

ビス(1-メチル-1H-イミダゾール-2-イル)メタノンなどのイミダゾール環を含む化合物は、その抗炎症作用について調査されています。 それらは、炎症性疾患の治療を目的とした薬物の合成において役割を果たす可能性があります .

神経疾患

イミダゾール誘導体は、神経疾患における治療の可能性についても研究されています。 それらは、神経伝達物質系に影響を与えるか、神経細胞を損傷から保護することができ、アルツハイマー病やパーキンソン病などの病状の治療に不可欠です .

Safety and Hazards

作用機序

Target of Action

Bis(1-methyl-1H-imidazol-2-yl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives have been found to inhibit cell death when administered in cell culture or in vivo .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with these biochemical pathways.

Pharmacokinetics

It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability. Its melting point is 151.2-153.0 °C, and its predicted boiling point is 414.1±28.0 °C .

Result of Action

Some analogues of this compound have been found to inhibit cell death . This suggests that Bis(1-methyl-1H-imidazol-2-yl)methanone may have similar effects.

Action Environment

It’s known that the compound is stable under normal operating conditions . Direct contact with the compound may cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate laboratory safety procedures and personal protective equipment should be used when handling this compound .

生化学分析

Biochemical Properties

Bis(1-methyl-1H-imidazol-2-yl)methanone plays a significant role in biochemical reactions, particularly as a colorimetric indicator. It interacts with iron (II) ions, forming a complex that results in a color change, which can be easily detected and measured. This interaction is highly selective, making Bis(1-methyl-1H-imidazol-2-yl)methanone an essential tool for detecting and quantifying iron (II) in various samples . Additionally, this compound may interact with other metal ions, although its selectivity for iron (II) is a key feature.

Cellular Effects

The effects of Bis(1-methyl-1H-imidazol-2-yl)methanone on cellular processes are not extensively documented. Its role as a colorimetric indicator suggests that it may be used in cellular assays to detect and measure the presence of iron (II) ions. This can provide valuable information about cellular metabolism and iron homeostasis. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism would depend on its concentration and the specific cellular context in which it is used .

Molecular Mechanism

At the molecular level, Bis(1-methyl-1H-imidazol-2-yl)methanone exerts its effects through the formation of a complex with iron (II) ions. This binding interaction results in a color change that can be detected visually or spectrophotometrically. The mechanism involves the coordination of the iron (II) ion with the nitrogen atoms in the imidazole rings of Bis(1-methyl-1H-imidazol-2-yl)methanone, leading to the formation of a stable complex . This interaction is highly specific, allowing for accurate detection of iron (II) in various samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Bis(1-methyl-1H-imidazol-2-yl)methanone are important considerations. The compound is stable under standard storage conditions, but its long-term effects on cellular function have not been extensively studied. In in vitro and in vivo studies, the temporal effects of Bis(1-methyl-1H-imidazol-2-yl)methanone would depend on factors such as concentration, exposure time, and the specific biological system being studied .

Dosage Effects in Animal Models

The effects of Bis(1-methyl-1H-imidazol-2-yl)methanone at different dosages in animal models have not been well-documented. As with any chemical compound, it is likely that there are threshold effects and potential toxic or adverse effects at high doses. Careful dosage optimization would be necessary to ensure the compound’s efficacy and safety in experimental settings .

Metabolic Pathways

The metabolic pathways involving Bis(1-methyl-1H-imidazol-2-yl)methanone are not well-characterized. Its role as a colorimetric indicator suggests that it may not undergo significant metabolic transformation in biological systems. Instead, it likely remains intact to perform its function of detecting and quantifying iron (II) ions .

Transport and Distribution

The transport and distribution of Bis(1-methyl-1H-imidazol-2-yl)methanone within cells and tissues are not extensively studied. Its solubility in water suggests that it can be easily distributed in aqueous environments. The compound may interact with transporters or binding proteins that facilitate its movement within biological systems .

Subcellular Localization

Its function as a colorimetric indicator for iron (II) ions suggests that it may localize to areas where iron (II) is present, such as the cytoplasm or specific organelles involved in iron metabolism

特性

IUPAC Name |

bis(1-methylimidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDFYGQFWQRHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404680 | |

| Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-40-9 | |

| Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

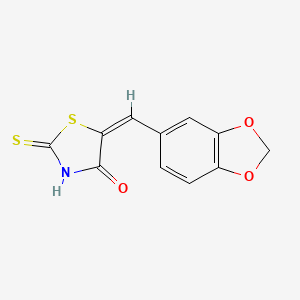

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)